molecular formula C16H14N4O2 B1202254 N-(2-furanylmethyl)-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine

N-(2-furanylmethyl)-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine

Cat. No. B1202254
M. Wt: 294.31 g/mol
InChI Key: NBVXPAQAUTYTPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-furanylmethyl)-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine is a pyrimido-indole.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrimidoindole Derivatives: A study by Monge et al. (1986) describes the synthesis of various 5H-pyrimido[5,4-b]indole derivatives, including methods to obtain 4-amino and 4-hydrazino derivatives. These compounds are characterized by elemental analysis and spectral data (Monge et al., 1986).
  • Formation of 4-Oxopyrimidoindoles: Simakov et al. (1985) detail the condensation of N-(2-ethoxycarbonylindol-3-yl)-N′,N′-dialkylamidines with various amines and hydrazines to form 4-oxopyrimido[5,4-b] indoles, including methods to create 4-chloro, 4-methoxy, and 4-mercapto derivatives (Simakov et al., 1985).

Catalytic Reactions and Synthesis Methods

  • Cu(I)-Catalyzed Cascade Cyclization: Wu et al. (2022) developed a Cu(I)-catalyzed and base-promoted cascade cyclization method to prepare 5H-pyrimido[5,4-b]indole derivatives. This method shows high yields and broad substrate scopes (Wu et al., 2022).
  • Synthesis using Methyl 3-amino-1H-indole-2-carboxylates: Shestakov et al. (2009) reported the synthesis of 5H-pyrimido[5,4-b]indole derivatives using reactions with aryl isocyanates, aryl isothiocyanates, and cyanamides, further expanding the range of possible derivatives (Shestakov et al., 2009).

Potential Pharmacological Applications

  • Antitumor Activity: Nguyen et al. (1990) explored the antitumor activity of certain 5H-pyrimido[5,4-b]indole derivatives, highlighting their potential as a new class of antineoplastic agents (Nguyen et al., 1990).

Other Relevant Studies

  • Pyrrole Synthesis from Furanyl Carbamates: Kiren et al. (2009) synthesized 2,4-disubstituted pyrroles by rearranging furanyl carbamates, indicating the versatility of furanyl compounds in synthetic organic chemistry (Kiren et al., 2009).

properties

Product Name

N-(2-furanylmethyl)-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine

InChI

InChI=1S/C16H14N4O2/c1-21-10-4-5-13-12(7-10)14-15(20-13)16(19-9-18-14)17-8-11-3-2-6-22-11/h2-7,9,20H,8H2,1H3,(H,17,18,19)

InChI Key

NBVXPAQAUTYTPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2N=CN=C3NCC4=CC=CO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-furanylmethyl)-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine
Reactant of Route 2
Reactant of Route 2
N-(2-furanylmethyl)-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine
Reactant of Route 3
Reactant of Route 3
N-(2-furanylmethyl)-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine
Reactant of Route 4
Reactant of Route 4
N-(2-furanylmethyl)-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine
Reactant of Route 5
Reactant of Route 5
N-(2-furanylmethyl)-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine
Reactant of Route 6
Reactant of Route 6
N-(2-furanylmethyl)-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.